molecular formula C10H13NO2 B4593463 4-methoxy-N,3-dimethylbenzamide

4-methoxy-N,3-dimethylbenzamide

Cat. No.: B4593463
M. Wt: 179.22 g/mol
InChI Key: JMALYROPDSWWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N,3-dimethylbenzamide is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzamide, where the benzene ring is substituted with a methoxy group at the fourth position and a dimethylamino group at the third position

Scientific Research Applications

4-methoxy-N,3-dimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-methoxy-N,3-dimethylbenzamide can be synthesized through several methods. One common route involves the reaction of 4-methoxybenzoic acid with N,N-dimethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds as follows:

    Formation of 4-methoxybenzoyl chloride: 4-methoxybenzoic acid is treated with thionyl chloride to form 4-methoxybenzoyl chloride.

    Amidation: The 4-methoxybenzoyl chloride is then reacted with N,N-dimethylamine to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N,3-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxy-N,3-dimethylbenzamide.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: 4-hydroxy-N,3-dimethylbenzamide.

    Reduction: N,3-dimethylbenzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-methoxy-N,3-dimethylbenzamide involves its interaction with specific molecular targets. The methoxy group and the dimethylamino group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylbenzamide: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    4-methoxybenzamide: Lacks the dimethylamino group, affecting its biological activity and applications.

    N-methylbenzamide: Contains only one methyl group, leading to variations in its chemical behavior.

Uniqueness

4-methoxy-N,3-dimethylbenzamide is unique due to the presence of both the methoxy and dimethylamino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methoxy-N,3-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-6-8(10(12)11-2)4-5-9(7)13-3/h4-6H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMALYROPDSWWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N,3-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N,3-dimethylbenzamide
Reactant of Route 3
Reactant of Route 3
4-methoxy-N,3-dimethylbenzamide
Reactant of Route 4
Reactant of Route 4
4-methoxy-N,3-dimethylbenzamide
Reactant of Route 5
Reactant of Route 5
4-methoxy-N,3-dimethylbenzamide
Reactant of Route 6
Reactant of Route 6
4-methoxy-N,3-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.